1-(5-Chloro-2-thienyl)cyclohexanol
Description
1-(5-Chloro-2-thienyl)cyclohexanol is a substituted cyclohexanol derivative featuring a 5-chlorothiophene moiety attached to the cyclohexanol ring. Cyclohexanol derivatives are widely studied for their conformational flexibility, biological activity, and utility in pharmaceutical synthesis . The 5-chlorothienyl substituent likely enhances lipophilicity and electronic effects, influencing reactivity and binding interactions compared to other substituted cyclohexanols.
Properties
Molecular Formula |
C10H13ClOS |
|---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H13ClOS/c11-9-5-4-8(13-9)10(12)6-2-1-3-7-10/h4-5,12H,1-3,6-7H2 |
InChI Key |
BANBLVKFNZDMHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(S2)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
Physicochemical Properties
Mass spectral data for cyclohexanol derivatives are often challenging to distinguish due to structural similarities. For instance:
- Cyclohexanol: Exhibits a common fragmentation pattern with loss of H2O (m/z 82 base peak), shared by many analogs .
- Chlorinated derivatives: The presence of chlorine (isotopic pattern at m/z 35/37) in this compound would differentiate it from non-halogenated analogs like 1-methylcyclohexanol .
- Aromatic substituents : Thiophene and phenyl groups introduce unique fragmentation pathways, such as thiophene ring cleavage or aryl ion retention, aiding identification .
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